N-[2-(3-Ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide
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Overview
Description
N-[2-(3-Ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide is a complex organic compound with a quinazolinone core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The quinazolinone moiety is a versatile scaffold that has been extensively studied for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Alkylation: The quinazolinone core is then alkylated with ethyl and methyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated quinazolinone with benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone derivatives with lower oxidation states.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[2-(3-Ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinazolinone core, which is known for various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(3-Ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific cellular processes, such as cell proliferation in cancer cells or inflammatory responses in immune cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
- Glimepiride sulfonamide
- Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Uniqueness
N-[2-(3-Ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide is unique due to its specific quinazolinone core structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-[2-(3-ethyl-8-methyl-4-oxoquinazolin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-23-17(12-13-21-19(24)15-9-5-4-6-10-15)22-18-14(2)8-7-11-16(18)20(23)25/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHYQVSAYJAMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C(C=CC=C2C1=O)C)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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